Ubiquitination-IN-1

Description

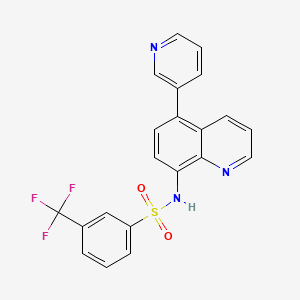

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHSEYQQWBBPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ubiquitination-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitination-IN-1, also identified as compound 24, is a potent small molecule inhibitor of the protein-protein interaction (PPI) between Cyclin-Dependent Kinase Subunit 1 (Cks1) and S-Phase Kinase-Associated Protein 2 (Skp2). This inhibition disrupts the ubiquitin-mediated degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27), a critical tumor suppressor. By preventing the ubiquitination of p27, this compound leads to its accumulation, resulting in cell cycle arrest and inhibition of cancer cell proliferation. This guide provides a detailed overview of the mechanism of action, quantitative data, relevant experimental protocols, and the associated signaling pathway.

Core Mechanism of Action

This compound functions as a direct inhibitor of the Cks1-Skp2 protein-protein interaction.[1][2] The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, is responsible for targeting the tumor suppressor protein p27 for proteasomal degradation. However, the recognition and binding of p27 by Skp2 is critically dependent on the accessory protein Cks1. Cks1 acts as an adaptor, enhancing the affinity of Skp2 for p27 that has been phosphorylated on threonine 187 (Thr187).

By binding at the Cks1-Skp2 interface, this compound prevents the formation of a functional p27 recognition site, thereby inhibiting the ubiquitination of p27. This leads to the stabilization and accumulation of p27, which in turn inhibits cyclin-dependent kinase 2 (CDK2), causing a G1 phase cell cycle arrest and suppressing tumor cell proliferation.

Signaling Pathway

The mechanism of action of this compound can be visualized through the following signaling pathway. Under normal proliferative conditions, p27 is phosphorylated and subsequently ubiquitinated and degraded. This compound intervenes by disrupting a key interaction in this process.

Caption: SCF(Skp2)-Cks1 mediated ubiquitination of p27 and its inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The following tables summarize the key potency data.

Table 1: Biochemical Inhibitory Activity

| Target | Assay Type | IC50 (µM) |

| Cks1-Skp2 Protein-Protein Interaction | Not Specified | 0.17[1][2] |

Table 2: Cellular Proliferation Inhibitory Activity

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.91[1] |

| HT1080 | Fibrosarcoma | 0.4[1] |

Experimental Protocols

While the primary publication detailing the specific assays for this compound is not publicly cited by vendors, the following are representative, state-of-the-art protocols for measuring Cks1-Skp2 interaction and p27 ubiquitination.

Cks1-Skp2 Protein-Protein Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common high-throughput method to screen for inhibitors of protein-protein interactions.

Objective: To quantify the inhibitory effect of this compound on the Cks1-Skp2 interaction.

Materials:

-

Recombinant His-tagged Cks1

-

Recombinant GST-tagged Skp2/Skp1 complex

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add a fixed concentration of His-Cks1 and GST-Skp2/Skp1 to the wells of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein interaction and inhibitor binding.

-

Add the HTRF detection antibodies (anti-His-donor and anti-GST-acceptor) to the wells.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours).

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the HTRF-based Cks1-Skp2 interaction assay.

In Vitro p27 Ubiquitination Assay

This assay reconstitutes the ubiquitination machinery in a test tube to directly measure the ubiquitination of p27.

Objective: To determine if this compound inhibits the enzymatic ubiquitination of p27.

Materials:

-

Recombinant human E1 (ubiquitin-activating enzyme)

-

Recombinant human E2 (e.g., UbcH3 or UbcH5)

-

Recombinant human SCF(Skp2)-Cks1 complex

-

Recombinant human p27 (pre-phosphorylated on Thr187)

-

Ubiquitin and biotinylated-Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and Western blotting reagents

-

Streptavidin-HRP conjugate and chemiluminescent substrate

Procedure:

-

Set up the ubiquitination reaction mixture in microcentrifuge tubes containing reaction buffer, ATP, E1, E2, SCF(Skp2)-Cks1, and phosphorylated p27.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reactions.

-

Initiate the reaction by adding ubiquitin (spiked with biotinylated-ubiquitin).

-

Incubate the reactions at 37°C for a defined time (e.g., 60-90 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with streptavidin-HRP to detect biotinylated-ubiquitin conjugated to p27.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

The appearance of a high-molecular-weight smear or ladder of bands corresponding to poly-ubiquitinated p27 indicates a positive reaction. Inhibition is observed as a decrease in the intensity of this smear in the presence of this compound.

Conclusion

This compound is a valuable research tool for studying the role of the SCF(Skp2)-Cks1 E3 ligase and the p27 tumor suppressor in cell cycle control and cancer biology. Its mechanism of action, centered on the specific inhibition of the Cks1-Skp2 protein-protein interaction, offers a targeted approach to stabilizing p27 levels. The provided quantitative data and experimental protocols serve as a foundation for further investigation and potential therapeutic development based on this mechanism.

References

Ubiquitination-IN-1: A Technical Guide to its Discovery and Development as a Cks1-Skp2 Protein-Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ubiquitination-IN-1, a potent small molecule inhibitor of the Cks1-Skp2 protein-protein interaction. By disrupting this key interaction within the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p27Kip1. This stabilization of p27 leads to cell cycle arrest and inhibition of cancer cell proliferation, highlighting the therapeutic potential of this compound. This document details the quantitative data associated with this compound, provides in-depth experimental protocols for its characterization, and visualizes the relevant biological pathways and discovery workflows.

Introduction: The Ubiquitin-Proteasome System and Cancer

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast array of proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize and target specific substrates for ubiquitination.

The SCF E3 ubiquitin ligase complex plays a pivotal role in cell cycle control. A key substrate of the SCFSkp2 complex is the cyclin-dependent kinase (CDK) inhibitor p27Kip1, a tumor suppressor that negatively regulates the G1/S phase transition. The interaction between the F-box protein Skp2 and p27 is critically dependent on the accessory protein Cks1, which acts as an essential cofactor. In many human cancers, overexpression of Skp2 and/or downregulation of p27 is a common event, leading to uncontrolled cell proliferation. Therefore, inhibiting the Cks1-Skp2 interaction to stabilize p27 represents a promising therapeutic strategy for cancer treatment.

This compound, also identified as "compound 24" in screening campaigns, emerged as a potent inhibitor of this critical protein-protein interaction.

Quantitative Data

The following table summarizes the key quantitative metrics reported for this compound, providing a snapshot of its potency and cellular activity.

| Parameter | Value | Target/Cell Line | Description |

| IC50 | 0.17 µM | Cks1-Skp2 Interaction | Concentration required to inhibit 50% of the Cks1-Skp2 protein-protein interaction in a biochemical assay. |

| IC50 | 0.91 µM | A549 (Human Lung Carcinoma) | Concentration required to inhibit 50% of the growth of A549 cells. |

| IC50 | 0.4 µM | HT1080 (Human Fibrosarcoma) | Concentration required to inhibit 50% of the growth of HT1080 cells. |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-proliferative effects by intervening in the Cks1-Skp2-p27 signaling axis. The following diagram illustrates this pathway and the point of intervention by the inhibitor.

Caption: Cks1-Skp2 mediated ubiquitination and degradation of p27.

As depicted, Cks1 is essential for the high-affinity binding of Skp2 to p27. This interaction facilitates the polyubiquitination of p27 by the SCFSkp2 E3 ligase complex, marking it for degradation by the 26S proteasome. The resulting decrease in p27 levels allows for uncontrolled cell cycle progression. This compound physically blocks the interaction between Cks1 and Skp2. This disruption prevents the recognition and subsequent ubiquitination of p27, leading to its accumulation. The stabilized p27 then effectively inhibits cyclin-dependent kinases, resulting in a G1/S cell cycle arrest and a halt in cell proliferation.

Discovery and Development Workflow

The identification of this compound likely followed a structured drug discovery process, as outlined in the workflow diagram below.

Caption: A typical workflow for the discovery of a small molecule inhibitor.

This process would have commenced with a high-throughput screening (HTS) campaign to identify small molecules that disrupt the Cks1-Skp2 interaction. "Compound 24" (this compound) would have been identified as a "hit" from this screen. Subsequent lead optimization, likely involving medicinal chemistry efforts to synthesize analogs and establish a structure-activity relationship (SAR), would have been performed to improve potency and drug-like properties. The optimized compounds would then undergo rigorous in vitro characterization to confirm their mechanism of action and cellular effects, followed by in vivo studies in animal models to assess efficacy and safety, ultimately leading to a preclinical candidate.

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments used to characterize this compound.

Cks1-Skp2 Protein-Protein Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a highly sensitive and robust method for quantifying the interaction between Cks1 and Skp2 in a high-throughput format.[2][3]

Materials:

-

Recombinant GST-tagged Cks1

-

Recombinant His-tagged Skp2/Skp1 complex

-

HTRF Assay Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Anti-GST antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-His antibody conjugated to a FRET acceptor (e.g., d2)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Dispense serial dilutions of this compound in DMSO into the microplate. Include DMSO-only wells as a negative control (100% interaction) and buffer-only wells as a positive control (0% interaction).

-

Protein Preparation: Prepare a mixture of GST-Cks1 and His-Skp2/Skp1 in HTRF assay buffer at a final concentration determined by prior optimization experiments (typically in the low nanomolar range).

-

Protein Addition: Add the protein mixture to all wells of the microplate.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for protein-protein interaction and compound binding to reach equilibrium.

-

Detection Antibody Addition: Prepare a mixture of the anti-GST-donor and anti-His-acceptor antibodies in HTRF assay buffer. Add this detection mixture to all wells.

-

Final Incubation: Incubate the plate at room temperature for a specified duration (e.g., 2-4 hours) in the dark to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Terbium-d2).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Normalize the data to the controls and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

p27 Protein Level Assessment (Western Blot)

This protocol details the detection of p27 protein levels in cancer cells following treatment with this compound to demonstrate target engagement and the downstream effect of Cks1-Skp2 inhibition.

Materials:

-

A549 or HT1080 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p27, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed A549 or HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-p27 antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

-

Analysis: Quantify the band intensities using densitometry software and normalize the p27 levels to the loading control.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

A549 or HT1080 cells

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed A549 or HT1080 cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and wells with only media as a blank.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using a non-linear regression analysis.

Conclusion

This compound is a valuable research tool for studying the Cks1-Skp2-p27 signaling axis and serves as a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, which involves the stabilization of the tumor suppressor p27, addresses a common vulnerability in a wide range of human cancers. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other inhibitors of the SCFSkp2 E3 ligase complex. Future research should focus on optimizing the pharmacokinetic properties of this compound class and evaluating their efficacy and safety in more advanced preclinical models.

References

- 1. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ubiquitination-IN-1, a Potent Inhibitor of the Cks1-Skp2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ubiquitination-IN-1, a small molecule inhibitor targeting the protein-protein interaction (PPI) between Cks1 and Skp2. This interaction is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex responsible for the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27). By disrupting the Cks1-Skp2 interaction, this compound stabilizes p27 levels, leading to cell cycle arrest and inhibition of tumor cell proliferation. This document details the inhibitor's mechanism of action, presents its biochemical and cellular activity in a structured format, and provides comprehensive experimental protocols for its evaluation. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate understanding.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway that governs protein degradation and homeostasis. E3 ubiquitin ligases, in particular, provide substrate specificity and are frequently dysregulated in various diseases, including cancer. The SCFSkp2 complex is a key E3 ligase that controls the G1-S phase transition of the cell cycle by targeting the tumor suppressor p27 for degradation.[1][2] The recognition and ubiquitination of p27 by the SCFSkp2 complex is dependent on the accessory protein Cks1, which enhances the binding of phosphorylated p27 to Skp2.[3]

Elevated Skp2 levels and consequently reduced p27 expression are hallmarks of many aggressive human cancers and are often associated with poor prognosis.[1] Therefore, inhibiting the SCFSkp2-mediated degradation of p27 presents a promising therapeutic strategy. This compound (also referred to as compound 24) is a quinoline derivative identified as a potent inhibitor of the Cks1-Skp2 protein-protein interaction.[4][5] This guide serves as a technical resource for researchers interested in utilizing this compound as a chemical probe to study the Cks1-Skp2-p27 axis or as a lead compound for anticancer drug development.

Mechanism of Action

This compound functions by directly interfering with the formation of the Cks1-Skp2 complex. This disruption prevents the efficient recruitment of phosphorylated p27 to the SCFSkp2 E3 ligase, thereby inhibiting the polyubiquitination of p27. The stabilized p27 can then bind to and inhibit cyclin-CDK complexes, leading to a G1 cell cycle arrest and a reduction in cell proliferation.[6][7]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Source |

| IC50 (Cks1-Skp2 PPI) | 0.17 µM | Biochemical Assay | [5][8] |

| IC50 (A549 cells) | 0.91 µM | Cell Viability Assay | [5][8] |

| IC50 (HT1080 cells) | 0.4 µM | Cell Viability Assay | [5][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize Cks1-Skp2 inhibitors like this compound.

Biochemical Assay: AlphaScreen for Cks1-Skp2 Interaction

This protocol describes a high-throughput AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the interaction between Cks1 and Skp2 and to screen for inhibitors.[8][9]

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when GST-tagged Skp2/Skp1 and His6-tagged Cks1 interact. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. Inhibitors of the Cks1-Skp2 interaction will disrupt this proximity, leading to a decrease in the signal.[9]

Materials:

-

Recombinant GST-Skp2/Skp1 complex

-

Recombinant His6-Cks1

-

AlphaScreen GST Donor Beads (PerkinElmer)

-

AlphaScreen Nickel Chelate Acceptor Beads (PerkinElmer)

-

AlphaScreen Assay Buffer (100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)

-

384-well OptiPlate (PerkinElmer)

-

EnVision Plate Reader (PerkinElmer)

Procedure:

-

Compound Plating: Dispense test compounds (e.g., this compound) at various concentrations into a 384-well plate. Include appropriate controls (DMSO for negative control, a known inhibitor for positive control).

-

Protein Incubation: Add His6-Cks1 to the wells and incubate for 15 minutes at room temperature. Then, add the GST-Skp2/Skp1 complex to the wells. The final concentrations of proteins should be optimized, for example, 50 nM GST-Skp2/Skp1 and 125 nM His6-Cks1.[8] Incubate the plate for 1 hour at room temperature with gentle shaking.

-

Bead Addition: Prepare a mixture of AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads in the assay buffer. Add this bead suspension to all wells. The final concentration of beads is typically 20 µg/mL for each type.[8]

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

-

Signal Detection: Read the plate on an EnVision plate reader using the AlphaScreen protocol.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro p27 Ubiquitination Assay

This protocol details an in vitro ubiquitination assay to assess the ability of the SCFSkp2-Cks1 complex to ubiquitinate p27 and the inhibitory effect of compounds like this compound.[10][11]

Principle: Recombinant components of the ubiquitination machinery are combined in the presence of ATP. The ubiquitination of p27 is detected by the appearance of higher molecular weight bands corresponding to poly-ubiquitinated p27 on a Western blot.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH3)

-

Recombinant SCFSkp2 complex (Skp1, Cul1, Skp2, Rbx1)

-

Recombinant Cks1

-

Recombinant p27 (phosphorylated at Thr187)

-

Ubiquitin

-

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT)

-

ATP

-

Ubiquitin aldehyde (deubiquitinase inhibitor)

-

Test compound (this compound)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-p27 antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, SCFSkp2 complex, Cks1, phosphorylated p27, ubiquitin, and ATP.

-

Inhibitor Addition: Add the test compound (this compound) or DMSO (vehicle control) to the reaction mixtures.

-

Incubation: Incubate the reactions at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-p27 antibody, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.

Expected Results: In the control reaction, a ladder of high molecular weight bands representing poly-ubiquitinated p27 will be observed. In the presence of an effective inhibitor like this compound, the intensity of this ladder will be reduced.

Cellular Assay: p27 Accumulation by Western Blot

This protocol describes how to assess the effect of this compound on the endogenous levels of p27 in cancer cell lines.[12][13]

Principle: Cancer cells are treated with the inhibitor, and the total cell lysates are analyzed by Western blotting to detect changes in the protein levels of p27. An increase in p27 levels indicates successful inhibition of its degradation pathway.

Materials:

-

Cancer cell line (e.g., A549, HT1080)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-p27, anti-Skp2, anti-Cks1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Normalize the protein amounts for all samples, add SDS-PAGE sample buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.

Data Analysis: Quantify the band intensities and normalize the p27 levels to the loading control. Compare the p27 levels in the inhibitor-treated samples to the control samples.

Conclusion

This compound is a valuable research tool for investigating the Cks1-Skp2-p27 signaling axis and holds potential as a starting point for the development of novel anticancer therapeutics. Its ability to specifically inhibit the Cks1-Skp2 PPI and subsequently stabilize p27 provides a clear mechanism of action that can be further explored and optimized. The experimental protocols provided in this guide offer a robust framework for the evaluation of this compound and other inhibitors targeting this critical cellular pathway. Further studies are warranted to explore its in vivo efficacy and to develop more potent and selective analogs.

References

- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing structure-activity relationships from an HTS hit for inhibition of the Cks1-Skp2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]

Ubiquitination-IN-1: A Technical Guide to a Novel Cancer Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, in conjunction with its accessory protein Cks1, plays a pivotal role in cell cycle progression by targeting the tumor suppressor protein p27Kip1 for ubiquitination and subsequent proteasomal degradation. The overexpression of Skp2, the F-box protein component of this complex, and the resultant decrease in p27 levels are frequently associated with poor prognosis in various malignancies. Ubiquitination-IN-1 is a novel small molecule inhibitor that disrupts the protein-protein interaction between Cks1 and Skp2, thereby preventing the recognition and ubiquitination of p27. This action leads to the accumulation of p27, subsequent cell cycle arrest, and inhibition of cancer cell proliferation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Introduction to the SCF-Skp2-Cks1-p27 Pathway

The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The cyclin-dependent kinase inhibitor p27Kip1 (p27) is a crucial tumor suppressor that governs the G1 to S phase transition. The cellular levels of p27 are primarily regulated through ubiquitin-mediated proteolysis.

The SCF-Skp2 E3 ubiquitin ligase complex is the primary mediator of p27 degradation. This multi-protein complex consists of Skp1, Cul1, Roc1/Rbx1, and the F-box protein Skp2. Skp2 is responsible for substrate recognition, specifically binding to p27 that has been phosphorylated on Threonine 187 (T187) by cyclin E-Cdk2. The interaction between Skp2 and phosphorylated p27 is significantly enhanced by the accessory protein Cks1, which acts as a docking factor. Once recognized, p27 is polyubiquitinated by the SCF-Skp2 complex and targeted for degradation by the 26S proteasome. In many cancers, the overexpression of Skp2 leads to accelerated degradation of p27, promoting uncontrolled cell proliferation.

Mechanism of Action of this compound

This compound is a cell-permeable small molecule designed to specifically inhibit the protein-protein interaction between Cks1 and Skp2. By binding to the interface of this complex, this compound prevents the stable association required for efficient p27 recognition and subsequent ubiquitination. This disruption leads to the stabilization and accumulation of nuclear p27, which in turn inhibits cyclin E-Cdk2 activity, causing cell cycle arrest at the G1/S checkpoint and ultimately suppressing tumor cell growth.

Figure 1. Signaling pathway of p27 degradation and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound.

| Parameter | Value | Description |

| Target | Cks1-Skp2 PPI | Protein-protein interaction between Cyclin-dependent kinase subunit 1 and S-phase kinase-associated protein 2. |

| IC50 (Biochemical) | 0.17 µM | Half-maximal inhibitory concentration in a biochemical assay measuring the Cks1-Skp2 interaction.[1] |

Table 1. Biochemical Activity of this compound.

| Cell Line | Cancer Type | IC50 (Cell-based) | Description |

| A549 | Lung Carcinoma | 0.91 µM | Half-maximal inhibitory concentration in a cell viability assay.[1] |

| HT1080 | Fibrosarcoma | 0.4 µM | Half-maximal inhibitory concentration in a cell viability assay.[1] |

Table 2. In Vitro Anti-proliferative Activity of this compound.

Note: In vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not yet publicly available and represent an area for future investigation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cks1-Skp2 Interaction

This assay is used to quantify the inhibitory effect of compounds on the Cks1-Skp2 protein-protein interaction.[2][3][4]

Materials:

-

Recombinant GST-tagged Skp2/Skp1 complex

-

Recombinant His6-tagged Cks1

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% BSA, 0.02% Tween-20

-

Anti-GST-Europium cryptate (donor)

-

Anti-His6-d2 (acceptor)

-

Potassium Fluoride (KF)

-

384-well low-volume white plates

-

This compound or other test compounds

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 5 µL of GST-Skp2/Skp1 and 5 µL of His6-Cks1 to each well of the 384-well plate.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 20 minutes with gentle shaking.

-

Prepare a detection mixture containing anti-GST-Europium cryptate and anti-His6-d2 in Assay Buffer with 800 mM KF.

-

Add 8 µL of the detection mixture to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

-

The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated. The percent inhibition is determined relative to the DMSO control, and IC50 values are calculated using a four-parameter logistic model.

Figure 2. Workflow for the HTRF-based Cks1-Skp2 interaction assay.

In Vitro p27 Ubiquitination Assay

This assay reconstitutes the ubiquitination of p27 to directly assess the inhibitory activity of compounds on the SCF-Skp2 E3 ligase complex.[5][6][7][8]

Materials:

-

In vitro transcribed/translated 35S-methionine-labeled p27

-

Purified recombinant Cyclin E/Cdk2, Skp1, Cul1, Roc1, and Skp2

-

HeLa cell extracts (as a source of E1 and E2 enzymes)

-

Ubiquitin and methyl-ubiquitin

-

Ubiquitin aldehyde

-

ATP regeneration system (creatine phosphate, creatine kinase)

-

Reaction Buffer: 40 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 1 mM DTT

-

This compound or other test compounds

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

Prepare a reaction mixture containing HeLa cell extract, ATP regeneration system, ubiquitin, methyl-ubiquitin, and ubiquitin aldehyde in Reaction Buffer.

-

Add purified Cyclin E/Cdk2 and the SCF components (Skp1, Cul1, Roc1, Skp2).

-

Add the test compound or DMSO vehicle control.

-

Initiate the reaction by adding 35S-labeled p27.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the polyubiquitinated p27 ladder.

-

Quantify the intensity of the ubiquitinated p27 bands to determine the extent of inhibition.

Figure 3. Workflow for the in vitro p27 ubiquitination assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cell lines like A549 and HT1080.[9][10][11][12]

Materials:

-

A549 or HT1080 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed A549 or HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 4. Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound represents a promising class of targeted cancer therapeutics that function by inhibiting the SCF-Skp2-Cks1 E3 ligase complex. By preventing the degradation of the tumor suppressor p27, this compound effectively induces cell cycle arrest and inhibits the proliferation of cancer cells. The in vitro data clearly demonstrate its potency and mechanism of action.

Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in various cancer xenograft models, as well as detailed pharmacokinetic and pharmacodynamic profiling. These studies will be crucial in determining the therapeutic potential of this compound and informing its path toward clinical development. Furthermore, the identification of predictive biomarkers, such as Skp2 overexpression or p27 downregulation, will be essential for patient stratification and the successful clinical application of this novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.univr.it [docs.univr.it]

- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ubiquitination-IN-1: A Potent Cks1-Skp2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitination-IN-1 is a potent small molecule inhibitor of the protein-protein interaction between Cyclin-dependent kinase subunit 1 (Cks1) and S-phase kinase-associated protein 2 (Skp2). This interaction is a critical step in the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p27Kip1. By disrupting the Cks1-Skp2 complex, this compound stabilizes p27 levels, leading to cell cycle arrest and inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, also referred to as compound 24 in associated patents, is a benzenesulfonamide derivative with a quinoline moiety.

Chemical Structure:

Caption: 2D Structure of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-(4-(pyridin-3-yl)quinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide |

| Molecular Formula | C22H14F3N3O2S |

| Molecular Weight | 453.43 g/mol |

| CAS Number | 1819330-15-8 |

| SMILES | O=S(C1=CC=CC(C(F)(F)F)=C1)(NC2=C3N=CC=CC3=C(C4=CC=CN=C4)C=C2)=O |

| Appearance | Solid powder |

| Purity | >98% (as reported by commercial suppliers) |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions by disrupting the crucial protein-protein interaction between Cks1 and Skp2. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, of which Skp2 is a component, is responsible for recognizing and targeting specific proteins for ubiquitination. Cks1 acts as an essential adaptor protein that enhances the binding of phosphorylated p27 to Skp2, thereby facilitating its ubiquitination and subsequent degradation by the proteasome. By inhibiting the Cks1-Skp2 interaction, this compound prevents the recognition of p27 by the SCF-Skp2 complex. This leads to the accumulation of p27, a potent inhibitor of cyclin-dependent kinases (CDKs), which in turn induces cell cycle arrest, primarily at the G1 phase, and inhibits tumor cell growth.

Caption: Mechanism of action of this compound.

Biological Activity

The inhibitory activity of this compound has been quantified through various in vitro assays.

Table 2: Biological Activity of this compound

| Assay | Target/Cell Line | IC50 Value (µM) | Reference |

| Cks1-Skp2 Protein-Protein Interaction | Biochemical Assay | 0.17 | [1][2] |

| Cell Proliferation | A549 (Human Lung Carcinoma) | 0.91 | [3] |

| Cell Proliferation | HT1080 (Human Fibrosarcoma) | 0.4 | [3] |

Experimental Protocols

Synthesis of this compound

A general synthetic route for N-aryl-benzenesulfonamides involves the reaction of a substituted aniline with a substituted benzenesulfonyl chloride in the presence of a base. The synthesis of the specific quinoline and pyridine precursors would involve multi-step organic synthesis, the details of which can be found in the cited patent literature (WO2016025779A1).

Caption: General synthetic workflow for this compound.

Cks1-Skp2 Interaction Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the disruption of the Cks1-Skp2 interaction by a test compound. It utilizes recombinant GST-tagged Skp2/Skp1 and His6-tagged Cks1 proteins.

Materials:

-

Recombinant GST-Skp2/Skp1 complex

-

Recombinant His6-Cks1

-

Anti-GST-Europium cryptate (donor)

-

Anti-His6-d2 (acceptor)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA, 0.02% Tween-20)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add GST-Skp2/Skp1 to all wells.

-

Add His6-Cks1 to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

-

Add a premixed solution of anti-GST-Europium cryptate and anti-His6-d2 to all wells.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4][5][6]

Caption: Workflow for the HTRF-based Cks1-Skp2 inhibition assay.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

A549 or HT1080 cells

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. c. Read the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the SCF-Skp2-Cks1 E3 ligase complex and its role in cell cycle regulation and cancer biology. Its ability to specifically disrupt the Cks1-Skp2 interaction and stabilize p27 levels makes it a promising lead compound for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and similar molecules.

References

- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The USP7 Inhibitor P5091: A Technical Guide to its Involvement in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitination is a critical post-translational modification that governs the fate and function of a vast array of cellular proteins. The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a key regulator in several oncogenic signaling pathways, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the small molecule inhibitor P5091, a potent and selective inhibitor of USP7. We will explore its mechanism of action and its impact on key signaling cascades, including the p53/MDM2 and Wnt/β-catenin pathways. This document will also present quantitative data on P5091's activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.

Introduction to P5091

P5091 is a selective and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7) and the closely related USP47.[1][2] It exhibits an EC50 of approximately 4.2 μM for USP7 in cell-free assays.[1][2][3][4][5] P5091 has demonstrated anti-tumor activity in a variety of preclinical cancer models, including multiple myeloma and colorectal cancer, by modulating key signaling pathways involved in cell cycle control, apoptosis, and immune response.[6][7][8]

Core Signaling Pathways Modulated by P5091

P5091 exerts its biological effects primarily through the inhibition of USP7's deubiquitinating activity, leading to the accumulation of ubiquitinated substrates and their subsequent degradation by the proteasome. The two most well-characterized signaling pathways affected by P5091 are the p53/MDM2 and the Wnt/β-catenin pathways.

The p53/MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2 (murine double minute 2), which targets p53 for ubiquitination and proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.

By inhibiting USP7, P5091 disrupts this regulatory axis. Inhibition of USP7 leads to the increased ubiquitination and subsequent degradation of MDM2.[1] The reduction in MDM2 levels results in the stabilization and accumulation of p53, which can then activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, to induce cell cycle arrest and apoptosis.[1]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. A key regulatory step is the control of the stability of the transcriptional coactivator β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.

Recent studies have shown that USP7 can deubiquitinate and stabilize β-catenin, thereby promoting Wnt signaling.[8][9] P5091, by inhibiting USP7, enhances the ubiquitination and subsequent degradation of β-catenin.[8][9] This leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, resulting in reduced cell proliferation and tumor growth.[9]

Involvement in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. While a direct, mechanistic link between P5091 and the core NF-κB machinery is less established than for the p53 and Wnt pathways, evidence suggests an indirect modulatory role. Studies have shown that USP7 inhibition can impact the expression of key inflammatory cytokines, such as TNF-α and IL-6, which are upstream activators of the NF-κB pathway.[10] Furthermore, USP7 has been shown to interact with and deubiquitinate NF-κB subunits, suggesting that its inhibition could influence NF-κB activity.[10] P5091 treatment has been observed to decrease levels of the anti-inflammatory cytokine IL-10 while increasing the pro-inflammatory cytokines IFN-γ and TNF-α in the tumor microenvironment.[8] This modulation of the cytokine milieu can, in turn, influence the activation state of the NF-κB pathway in immune and cancer cells.

Quantitative Data for P5091

The following table summarizes the reported in vitro and in-cell activity of P5091.

| Target | Assay Type | Value | Cell Line/System | Reference |

| USP7 | Cell-free enzymatic assay | EC50: 4.2 µM | Recombinant Human USP7 | [1][2][3][4][5] |

| USP47 | Cell-free enzymatic assay | EC50: 4.3 µM | Recombinant Human USP47 | [2] |

| Multiple Myeloma Cells | Cell Viability (MTT) | IC50: 6-14 µM | MM.1S, MM.1R, RPMI-8226, U266, etc. | [1] |

| Colorectal Cancer Cells | Cell Viability | IC50: 11 µM | HCT116 | [2] |

| Breast Cancer Cells | Cell Viability | IC50: ~10 µM | T47D, MCF7 | [5] |

Experimental Protocols

USP7 Deubiquitinating Activity Assay (Ub-PLA2 Reporter Assay)

This assay provides a method to measure the enzymatic activity of USP7 and the inhibitory effect of compounds like P5091 in a cell-free system.

Materials:

-

Recombinant human USP7 enzyme

-

P5091 inhibitor

-

Ubiquitin-Phospholipase A2 (Ub-PLA2) fusion protein substrate

-

Fluorogenic PLA2 substrate (e.g., NBD C6-HPC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of P5091 in assay buffer.

-

In a 96-well plate, add recombinant USP7 to each well.

-

Add the P5091 dilutions or vehicle control (e.g., DMSO) to the wells and incubate for 30 minutes at room temperature.[1]

-

Initiate the reaction by adding the Ub-PLA2 substrate to each well.

-

Add the fluorogenic PLA2 substrate.

-

Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over time.[11]

-

Calculate the rate of reaction and determine the EC50 value for P5091 by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

P5091 inhibitor

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well clear microplate

-

Microplate reader

Protocol:

-

Seed cells at an appropriate density in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of P5091 in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of P5091. Include a vehicle-only control.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).[12]

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of P5091.

Western Blotting for p53 and MDM2

Western blotting is used to detect changes in the protein levels of p53 and MDM2 following treatment with P5091.

Materials:

-

Cancer cell line of interest

-

P5091 inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells and treat with P5091 or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative protein levels.

Preclinical Status and Future Directions

P5091 has demonstrated significant anti-tumor activity in various preclinical models, including in vivo xenograft studies in mice.[6][8] It has been shown to be well-tolerated in these models and can enhance the efficacy of other anti-cancer agents.[6] While P5091 itself has not entered human clinical trials, its promising preclinical data support the continued investigation of USP7 inhibitors as a potential therapeutic strategy for a range of cancers.[6][14] Further research is warranted to optimize the pharmacological properties of USP7 inhibitors and to explore their efficacy in combination with other targeted therapies and immunotherapies.

Conclusion

The USP7 inhibitor P5091 is a valuable research tool and a promising therapeutic lead that targets key oncogenic signaling pathways. Its ability to modulate the p53/MDM2 and Wnt/β-catenin pathways provides a strong rationale for its development as an anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in the field of ubiquitination and cancer therapeutics. Further investigation into the full spectrum of P5091's cellular effects, including its impact on the NF-κB pathway and the tumor immune microenvironment, will be crucial for realizing its full therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. P005091 (PD010607, LKZLGMAAKNEGCH-UHFFFAOYSA-N) [probes-drugs.org]

- 6. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological inhibition of USP7 promotes antitumor immunity and contributes to colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Targets of Ubiquitination-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular targets and mechanisms of Ubiquitination-IN-1, a potent inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. By disrupting the crucial protein-protein interaction between Cks1 and Skp2, this compound prevents the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins, most notably p27Kip1. This guide provides a comprehensive overview of its primary targets, the signaling pathways involved, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Inhibition of the SCF-Skp2 Complex

This compound, also identified in scientific literature as compound 24 or CpdA, functions as a specific inhibitor of the Cks1-Skp2 protein-protein interaction.[1] This interaction is a critical step in the assembly and substrate recognition of the SCF-Skp2 E3 ubiquitin ligase complex. The SCF complex plays a pivotal role in cell cycle regulation by targeting specific proteins for degradation. By binding to Skp2, Cks1 facilitates the recognition and binding of phosphorylated substrates, such as the cyclin-dependent kinase inhibitor p27.[2][3][4] this compound, with an IC50 of 0.17 μM for the Cks1-Skp2 interaction, effectively blocks this process, leading to the stabilization and accumulation of SCF-Skp2 substrates.[1]

Primary and Potential Downstream Targets

The most well-characterized downstream effect of this compound is the increased level of the tumor suppressor protein p27.[1] This protein is a key regulator of the cell cycle, and its degradation is a prerequisite for the G1/S phase transition. The inhibition of p27 degradation by this compound leads to cell cycle arrest.

Beyond p27, the SCF-Skp2 complex is known to target other tumor suppressor proteins for degradation. Therefore, this compound may also indirectly lead to the stabilization of other important regulatory proteins.

| Target Protein | Function | Role of SCF-Skp2 | Potential Effect of this compound |

| p27Kip1 | Cyclin-dependent kinase inhibitor, tumor suppressor | Promotes ubiquitination and degradation | Stabilization and accumulation, leading to cell cycle arrest |

| p21Cip1 | Cyclin-dependent kinase inhibitor, tumor suppressor | Can be targeted for degradation | Potential stabilization |

| p57Kip2 | Cyclin-dependent kinase inhibitor, tumor suppressor | Can be targeted for degradation | Potential stabilization |

| FOXO1 | Transcription factor, tumor suppressor | Promotes ubiquitination and degradation | Potential stabilization |

| Tob1 | Antiproliferative protein, tumor suppressor | Promotes ubiquitination and degradation | Potential stabilization |

| E2F1 | Transcription factor involved in cell cycle progression | Can be targeted for degradation | Potential stabilization, although complex regulation exists |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway affected by this compound and a general workflow for identifying its targets.

Caption: Inhibition of the Cks1-Skp2 interaction by this compound.

Caption: Experimental workflow for identifying targets of this compound.

Experimental Protocols

In Vitro p27 Ubiquitination Assay

This assay reconstitutes the ubiquitination of p27 to assess the inhibitory activity of compounds like this compound.

Materials:

-

Recombinant Human Ubiquitin Activating Enzyme (E1)

-

Recombinant Human UbcH3 (E2)

-

Recombinant Human SCF-Skp2 complex (Skp1, Cul1, Rbx1, Skp2)

-

Recombinant Human Cks1

-

Recombinant Human Cyclin E/CDK2

-

Recombinant Human p27Kip1

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE gels and Western blot reagents

-

Anti-p27 antibody

-

Anti-ubiquitin antibody

Procedure:

-

Phosphorylation of p27: In a microcentrifuge tube, incubate recombinant p27 with Cyclin E/CDK2 in the presence of ATP and an appropriate kinase buffer to phosphorylate p27 at Threonine 187. This step is crucial for its recognition by Skp2.

-

Ubiquitination Reaction Setup: In a separate tube, prepare the ubiquitination reaction mixture containing ubiquitination buffer, E1, UbcH3, SCF-Skp2 complex, Cks1, ubiquitin, and ATP.

-

Initiate the Reaction: Add the phosphorylated p27 to the ubiquitination reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against p27 and ubiquitin. The appearance of higher molecular weight bands corresponding to ubiquitinated p27 indicates a successful reaction.

-

Inhibitor Testing: To test the effect of this compound, pre-incubate the SCF-Skp2/Cks1 complex with the inhibitor for 30 minutes before adding the other reaction components. Compare the amount of ubiquitinated p27 in the presence and absence of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to its target (Skp2) in a cellular context.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating samples precisely

-

SDS-PAGE and Western blot reagents

-

Anti-Skp2 antibody

Procedure:

-

Cell Treatment: Treat cultured cells with either this compound or DMSO for a specified time.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of lysis buffer.

-

Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Analysis: Analyze the amount of soluble Skp2 in the supernatant at each temperature by Western blotting.

-

Data Interpretation: A shift in the melting curve of Skp2 to a higher temperature in the presence of this compound indicates direct binding of the compound to the protein, stabilizing it against thermal denaturation.

This guide provides a foundational understanding of this compound and its targets. Further research utilizing quantitative proteomics and other advanced techniques will continue to elucidate the full spectrum of its cellular effects and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of ubiquitin ligase SCF(Skp2) by Cks1: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ubiquitination-IN-1 in In Vitro Ubiquitination Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitination is a critical post-translational modification that governs the stability and function of a vast array of cellular proteins. The process involves a sequential enzymatic cascade culminating in the covalent attachment of ubiquitin to a substrate protein, often targeting it for degradation by the proteasome. The E3 ubiquitin ligases confer substrate specificity to this process. The SCF (Skp1-Cul1-F-box) complex is a major class of E3 ubiquitin ligases, and its substrate recognition is mediated by F-box proteins. The SCF-Skp2 complex, in conjunction with its essential cofactor Cks1, targets the cyclin-dependent kinase inhibitor p27Kip1 (p27) for ubiquitination and subsequent degradation, a process frequently dysregulated in cancer.

Ubiquitination-IN-1 is a potent and specific small molecule inhibitor of the protein-protein interaction between Cks1 and Skp2.[1] By disrupting this interaction, this compound effectively blocks the recruitment of p27 to the SCF-Skp2 E3 ligase complex, thereby inhibiting its ubiquitination and preventing its degradation. This application note provides a detailed protocol for utilizing this compound in an in vitro ubiquitination assay to study the inhibition of p27 ubiquitination.

Mechanism of Action

This compound is an inhibitor of the Cks1-Skp2 protein-protein interaction with a reported IC50 of 0.17 μM.[1] The interaction between Cks1 and the F-box protein Skp2 is crucial for the recognition and binding of phosphorylated p27 by the SCF-Skp2 E3 ligase complex. By binding to the interface of this interaction, this compound prevents the stable association of Cks1 with Skp2, which in turn inhibits the ubiquitination of p27. This leads to the accumulation of p27, a key regulator of cell cycle progression.

Signaling Pathway

Caption: SCF-Skp2 mediated ubiquitination of p27 and its inhibition.

Data Presentation

The following table provides example data demonstrating the dose-dependent inhibition of p27 ubiquitination by this compound in an in vitro assay. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

| This compound (µM) | p27 Ubiquitination (Relative Units) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0 |

| 0.05 | 0.85 | 15 |

| 0.1 | 0.65 | 35 |

| 0.2 | 0.45 | 55 |

| 0.5 | 0.20 | 80 |

| 1.0 | 0.05 | 95 |

| 5.0 | <0.01 | >99 |

Experimental Protocols

In Vitro p27 Ubiquitination Assay

This protocol is designed to reconstitute the ubiquitination of the substrate p27 by the SCF-Skp2 E3 ligase complex in vitro and to assess the inhibitory effect of this compound.

Materials and Reagents:

-

Enzymes and Substrates:

-

Recombinant Human E1 (UBE1)

-

Recombinant Human E2 (UbcH5b/c or a similar compatible E2)

-

Recombinant Human SCF-Skp2 complex (containing Skp1, Cul1, Rbx1, and Skp2)

-

Recombinant Human Cks1

-

Recombinant Human p27 (preferably phosphorylated at Thr187)

-

Recombinant Human Ubiquitin

-

-

Inhibitor:

-

This compound (stock solution in DMSO)

-

-

Buffers and Solutions:

-

Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT

-

ATP Solution (100 mM)

-

DMSO (vehicle control)

-

SDS-PAGE Sample Buffer (4X)

-

-

Antibodies:

-

Anti-p27 antibody

-

Anti-ubiquitin antibody

-

HRP-conjugated secondary antibody

-

-

Other:

-

Purified water

-

Protein electrophoresis and Western blotting equipment and reagents

-

Experimental Workflow:

Caption: Workflow for the in vitro p27 ubiquitination assay.

Procedure:

-

Preparation of Reagents:

-

Thaw all recombinant proteins on ice.

-

Prepare a master mix containing the ubiquitination reaction buffer, E1, E2, SCF-Skp2 complex, and Cks1 in purified water. The final concentrations of the components should be optimized, but a good starting point is:

-

E1: 50-100 nM

-

E2: 0.2-1 µM

-

SCF-Skp2: 20-50 nM

-

Cks1: 100-200 nM

-

-

Prepare serial dilutions of this compound in DMSO. Ensure the final DMSO concentration in all reactions is consistent and low (e.g., ≤1%).

-

-

Inhibitor Pre-incubation:

-

Aliquot the master mix into microcentrifuge tubes.

-

Add the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) to the respective tubes.

-

Gently mix and pre-incubate the reactions for 15-30 minutes at room temperature to allow the inhibitor to bind to the SCF-Skp2/Cks1 complex.

-

-

Initiation of Ubiquitination Reaction:

-

Prepare a substrate mix containing p27, ubiquitin, and ATP. Suggested final concentrations are:

-

p27: 0.5-2 µM

-

Ubiquitin: 5-10 µM

-

ATP: 2-5 mM

-

-

Add the substrate mix to each reaction tube to initiate the ubiquitination reaction. The final reaction volume is typically 20-50 µL.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically by performing a time-course experiment.

-

-

Termination of Reaction:

-

Stop the reactions by adding 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Detection of Ubiquitinated p27:

-